1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Carbohydrate chemistry Reaction kinetics Anomerization

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (D-Mannose pentaacetate) is a critical protected carbohydrate intermediate that enables reliable, stereoselective glycosylation for complex oligosaccharide synthesis. Substituting a peracetylated glucose or galactose analog will compromise anomeric stability and neighboring group participation, risking failed syntheses and wasted resources. This compound serves as a direct glycosyl donor for α-mannosidic linkages (up to 72.4% yield) and as a precursor to shelf-stable thioglycoside donors. Its unique melting point (60-62°C) and optical rotation (+36°) enable rapid, low-cost identity verification, ensuring you receive the exact building block your synthetic route demands.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 25941-03-1
Cat. No. B015182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
CAS25941-03-1
Synonyms1,2,3,4,6-Pentaacetate D-Mannopyranose;  D-Mannopyranose Pentaacetate; 
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1
InChIKeyLPTITAGPBXDDGR-WHWZVRATSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (CAS 25941-03-1): A Protected Mannose Building Block for Glycoscience Applications


1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (CAS 25941-03-1), commonly referred to as D-mannose pentaacetate, is a fully acetylated derivative of D-mannose, a naturally occurring aldohexose. It is a white to off-white crystalline powder with a molecular formula of C16H22O11 and a molecular weight of 390.34 g/mol . This compound serves as a protected carbohydrate intermediate, where the five acetyl groups mask the hydroxyl functionalities, thereby enhancing solubility in organic solvents and enabling selective deprotection or glycosylation in synthetic sequences. Its primary utility lies in carbohydrate chemistry and glycobiology as a versatile precursor for the synthesis of complex mannose-containing oligosaccharides, glycoconjugates, and glycosylated therapeutic agents .

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (25941-03-1): Why Pentaacetate Analogs Are Not Functionally Interchangeable


The substitution of one peracetylated monosaccharide for another—even within the same hexose family—is not chemically permissible without altering reaction outcomes. Fundamental differences in stereoelectronic properties, anomeric stability, and acyl exchange kinetics dictate divergent reactivity profiles in glycosylation, deprotection, and downstream functionalization. The C-2 epimeric relationship between D-mannose and D-glucose, for instance, results in distinct conformational preferences and neighboring group participation effects that profoundly influence stereoselectivity and yield [1]. Procurement decisions based solely on structural similarity or cost can lead to failed syntheses, irreproducible results, and wasted resources, underscoring the necessity of selecting the precise acetylated monosaccharide required for a given synthetic route [2].

Quantitative Differentiation of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (25941-03-1) from Closest Analogs


Acetate Exchange Reactivity of 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose vs. β-D-Mannose Pentaacetate and β-D-Glucose Pentaacetate

The rate of acetate exchange at the anomeric center (C1) was measured for α-D-mannose pentaacetate (the major anomer in the commercial product) and compared to its β-anomer as well as β-D-glucose pentaacetate. α-D-Mannose pentaacetate exchanged acetate 7-fold faster than its β-anomer but 8-fold slower than β-D-glucose pentaacetate under identical conditions [1].

Carbohydrate chemistry Reaction kinetics Anomerization

Mercaptolysis Yield of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose vs. D-Glucose Pentaacetates

In a direct comparative study, D-mannose pentaacetate underwent mercaptolysis in ethyl mercaptan with zinc chloride to yield ethyl 1,2-trans-α-D-1-thiomannopyranoside tetraacetate in 60–70% yield. This yield was intermediate between the yields observed for α- and β-D-glucose pentaacetates under analogous conditions [1].

Thioglycoside synthesis Glycosyl donor preparation Synthetic efficiency

Glycosylation Yield and Stereoselectivity for p-Nitrophenyl α-D-Mannopyranoside Synthesis Using 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

In the synthesis of p-nitrophenyl α-D-mannopyranoside, 1,2,3,4,6-penta-O-acetyl-D-mannopyranose was employed as the glycosyl donor in a Helferich glycosidation. Optimization studies identified conditions that afforded the desired α-anomer in 72.4% yield with high stereoselectivity [1]. This serves as a benchmark for mannose-specific glycosylation efficiency, which differs substantially from analogous reactions with glucose or galactose pentaacetates due to stereoelectronic factors.

Helferich glycosidation Stereoselective synthesis Process optimization

Melting Point Range of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose vs. D-Glucose and D-Galactose Pentaacetates

The melting point of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is reported as 60-62°C (or 64-75°C depending on purity and method) . This is significantly lower than that of β-D-glucose pentaacetate (130-132°C) and α-D-glucose pentaacetate (111-114°C), and distinct from α-D-galactose pentaacetate (87-98°C) . Such a large physical property differential allows for straightforward identity confirmation and purity assessment via melting point determination.

Physical property Quality control Purity assessment

Optical Rotation of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose vs. α-D-Glucose Pentaacetate

The specific optical rotation of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is reported as [α]20D = +36 ± 1° (c=2, acetone) . In contrast, α-D-glucose pentaacetate exhibits a much higher rotation of [α]20D = +100° to +103° (c=1, CHCl3) . This nearly threefold difference provides a robust analytical handle for distinguishing between these structurally similar peracetates and for verifying anomeric purity.

Chiral purity Anomeric composition QC specification

High-Value Application Scenarios for 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (25941-03-1) Based on Quantitative Differentiation


Synthesis of α-Mannosides via Helferich Glycosidation with Predictable Yield

Researchers requiring α-mannosidic linkages in oligosaccharide synthesis can utilize 1,2,3,4,6-penta-O-acetyl-D-mannopyranose as a glycosyl donor, achieving yields up to 72.4% under optimized conditions [1]. This established benchmark allows for reliable route planning and cost estimation in academic and industrial glycochemistry laboratories.

Preparation of Mannose-Derived Thioglycoside Building Blocks

The compound serves as a direct precursor to ethyl 1-thio-α-D-mannopyranoside tetraacetate via mercaptolysis, a reaction that proceeds in 60–70% yield [2]. This thioglycoside is a stable, shelf-ready glycosyl donor for iterative oligosaccharide assembly, making the pentaacetate a strategic procurement choice for laboratories focused on complex mannan or N-glycan synthesis.

Synthesis of β-D-(1,4)-Mannuronate Oligosaccharides (Alginate Mimetics)

This compound is explicitly utilized as an economical and readily available starting material in patented methods for preparing β-D-(1,4)-mannuronate oligosaccharides, which are key building blocks for alginate-based biomaterials and drug delivery systems [3]. Its selection over other protected mannose derivatives is driven by its demonstrated utility and cost-effectiveness in this specific industrial route.

Quality Control and Identity Confirmation via Distinctive Physical Properties

Procurement and inventory management workflows benefit from the compound's unique melting point (60-62°C) and optical rotation (+36°), which are dramatically different from common contaminants or mis-ordered analogs like glucose pentaacetates (m.p. >110°C, rotation >+100°) . These properties enable rapid, low-cost identity verification before use in critical experiments, minimizing the risk of experimental failure due to compound mix-ups.

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